Nelonicline citrate has been referenced in various scientific literature and databases, including PubChem, where it is cataloged with detailed chemical properties and synthesis methods. The compound's molecular structure and classification have been extensively analyzed in pharmacological studies focusing on its effects on cholinergic systems .
The synthesis of nelonicline citrate involves several steps that can be optimized for yield and purity. The general synthetic route includes the following:
On an industrial scale, continuous flow processes may be utilized to enhance efficiency and yield. This method allows for better control over reaction conditions and can lead to improved scalability of the synthesis process.
The molecular formula of nelonicline citrate is with a molecular weight of 227.09 g/mol. Its structure features multiple functional groups that are critical for its activity as a receptor modulator.
These identifiers facilitate the identification and characterization of nelonicline in various chemical databases .
Nelonicline citrate undergoes several chemical reactions that are crucial for its pharmacological activity:
The reactions involving nelonicline citrate are characterized by their specificity toward the alpha-7 nicotinic receptors, which play a significant role in cognitive functions .
Nelonicline acts as an allosteric modulator at the alpha-7 nicotinic acetylcholine receptor. By binding to this receptor, it enhances the receptor's response to acetylcholine without directly activating it, thereby promoting cognitive function while minimizing side effects associated with direct agonists.
Relevant analyses indicate that these properties are essential for developing effective drug formulations .
Nelonicline citrate has primarily been investigated for its potential therapeutic applications in:
Although clinical development has faced challenges leading to discontinuation in certain areas, ongoing research may explore alternative applications or formulations that leverage its unique mechanism of action .
Nelonicline citrate (ABT-126 citrate) achieves high selectivity for the α7 nAChR subtype through specific interactions with conserved structural elements in the receptor’s extracellular domain (ECD) and transmembrane domain (TMD). The receptor’s pentameric architecture features five identical subunits, each contributing to an orthosteric ligand-binding site at the ECD interface. Key residues, including Trp-148 and Tyr-195 in the complementary subunit and Loop C of the principal subunit, form hydrogen bonds and π-stacking interactions with Nelonicline’s tetracyclic scaffold [3] [9]. The agonist binding triggers a conformational change that propagates to the TMD via coupling interfaces, initiating channel opening. Unlike heteromeric nAChRs, the α7 homomer possesses a unique ECD vestibule that accommodates Nelonicline’s sulfonamide group, enhancing subtype specificity. Recent cryo-EM studies confirm that Nelonicline stabilizes the α7 receptor in an open-state configuration by preventing the collapse of the hydrophobic gate in the TMD (Leu-247 and Leu-251) [9].
Table 1: Structural Determinants of Nelonicline-α7 nAChR Interaction
Structural Region | Key Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Orthosteric Site (ECD) | Trp-148, Tyr-195 | Hydrogen bonding, π-π stacking | High-affinity binding, agonist efficacy |
Loop C (ECD) | Ser-147, Tyr-93 | Hydrophobic packing | Stabilization of active conformation |
Hydrophobic Gate (TMD) | Leu-247, Leu-251 | Allosteric modulation | Channel opening duration prolongation |
ECD-TMD Coupling | Glu-44, Arg-45 | Salt bridge formation | Signal transduction enhancement |
Nelonicline citrate exhibits sub-nanomolar affinity for human α7 nAChRs, with a dissociation constant (Kᵢ) of 12.3 nM in brain tissues. Kinetic analyses reveal rapid association kinetics (kₒₙ ≈ 1.5 × 10⁸ M⁻¹s⁻¹) and moderate dissociation rates (kₒff ≈ 0.002 s⁻¹), indicating stable receptor-ligand complexes. Functional efficacy was validated in Xenopus laevis oocytes expressing recombinant human α7 nAChRs, where Nelonicline generated peak currents with an EC₅₀ of 2 μM and 74% intrinsic activity relative to acetylcholine [1] [3]. The compound demonstrates >100-fold selectivity for α7 over muscle-type nAChRs (α1β1γδ), attributed to its optimized molecular volume (313.42 g/mol) and electrostatic complementarity with the α7 binding pocket. Calcium flux assays further confirm concentration-dependent receptor activation, with maximal efficacy achieved at 100 μM [1] [8].
Compared to canonical α7 agonists, Nelonicline displays distinct pharmacodynamic properties:
Table 2: Pharmacological Comparison of α7 nAChR Agonists
Agonist | α7 nAChR Kᵢ (nM) | EC₅₀ (μM) | Intrinsic Activity (%) | Key Distinguishing Features |
---|---|---|---|---|
Nelonicline | 12.3 | 2.0 | 74 | High brain penetration, oral bioavailability |
Galantamine | 500 | 1.8 | 45 | Acetylcholinesterase inhibition |
PNU-282987 | 27 | 0.7 | 95 | Limited blood-brain barrier permeation |
GAT107 (ago-PAM) | 110 | 6.2 | 98 | Dual allosteric/orthosteric action |
Nelonicline citrate exhibits moderate affinity for α3β4 nAChRs (Kᵢ = 60 nM) in human IMR-32 neuroblastoma cells. However, functional calcium flux assays reveal only 12% efficacy at saturating concentrations (100 μM), classifying it as a low-potency partial agonist. This weak activity stems from suboptimal interactions with β4-subunit residues (Asp-196 and Thr-150), which sterically hinder Nelonicline’s tetracyclic core from inducing full channel opening [1] [3]. The negligible functional impact is clinically advantageous, as α3β4 activation associates with adverse cardiovascular effects. Selectivity profiling confirms a 5-fold preference for α7 over α3β4 subtypes, minimizing off-target risks [1] [8].
Nelonicline acts as a competitive antagonist at 5-HT₃ receptors (Kᵢ = 140 nM), though with 11-fold lower affinity than for α7 nAChRs. Its benzisothiazole moiety mimics serotonin’s indole ring, enabling binding to the orthosteric site between Loop C and adjacent subunits. However, Nelonicline’s rigid bicyclic structure prevents the tryptophan-quaternary amine interaction required for 5-HT₃ activation [2] [6]. This antagonism may synergize with α7 agonism in therapeutic contexts:
Table 3: Pharmacological Profile of Nelonicline at Off-Target Receptors
Receptor Type | Kᵢ (nM) | Functional Activity | Clinical Relevance |
---|---|---|---|
α7 nAChR | 12.3 | Full agonist (74% IA) | Primary therapeutic target |
α3β4 nAChR | 60 | Partial agonist (12% IA) | Negligible functional impact |
5-HT₃ | 140 | Competitive antagonist | Adjunctive anti-emetic/pro-cognitive effects |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0